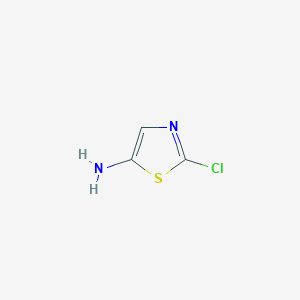

2-Chlorothiazol-5-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Heterocyclic Chemistry

Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. This structural motif is found in a wide array of naturally occurring and synthetic molecules with significant biological activities. The thiazole ring is a key component in various pharmaceuticals, agrochemicals, and materials. Its prevalence in medicinal chemistry is noteworthy, with thiazole derivatives being investigated for their potential as antimicrobial, antifungal, and anticancer agents. The aromatic nature of the thiazole ring contributes to the stability of molecules in which it is found, and the presence of heteroatoms allows for diverse chemical modifications, making it a versatile scaffold for drug design and organic synthesis.

Research Rationale for Investigating 2-Chlorothiazol-5-amine within Organic Synthesis

The investigation of substituted thiazoles like this compound is driven by the desire to create novel molecules with specific chemical properties and biological functions. The presence and position of substituents on the thiazole ring dramatically influence its electronic properties and reactivity. A chloro group at the 2-position and an amino group at the 5-position, as in the target compound, would be expected to impart a unique reactivity profile. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the amino group can participate in a variety of transformations, such as acylation and alkylation.

Academic research into such compounds is often aimed at developing new building blocks for the synthesis of more complex molecules. For instance, compounds with similar structures are used as intermediates in the production of insecticides and pharmaceuticals. The study of this compound, therefore, falls within the broader effort to expand the toolbox of synthetic chemists and to explore new chemical space for potential applications.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into a compound like this compound would be to thoroughly characterize its chemical and physical properties, understand its reactivity, and explore its utility in organic synthesis. This includes developing efficient synthetic routes to the compound, which, based on available literature for related structures, can be challenging.

A significant challenge in the study of this compound is the apparent scarcity of direct research and published data. Much of the available information is on its isomer, 2-Amino-5-chlorothiazole, and its derivatives. Therefore, a key objective for future research would be the unambiguous synthesis and characterization of this compound to differentiate its properties from its isomers and to fully assess its potential.

Chemical Data of this compound and Related Compounds

Due to the limited availability of experimental data for this compound, the following table includes information on closely related and isomeric compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not available | C₃H₃ClN₂S | 134.59 | Not available |

| 2-Amino-5-chlorothiazole | 41663-73-4 | C₃H₃ClN₂S | 134.59 | 109-110 |

| 2-Amino-5-chlorothiazole hydrochloride | 55506-37-1 | C₃H₄Cl₂N₂S | 171.05 | 164-167 (dec.) sigmaaldrich.comsigmaaldrich.com |

| (2-Chlorothiazol-5-yl)methanamine | 120740-08-1 | C₄H₅ClN₂S | 148.61 | 121 chemicalbook.com |

| Thiazole | 288-47-1 | C₃H₃NS | 85.13 | -33 |

| 2-Aminothiazole (B372263) | 96-50-4 | C₃H₄N₂S | 100.14 | 91-93 |

| 2-Chlorothiazole (B1198822) | 3034-52-4 | C₃H₂ClNS | 119.57 | Not available |

Note: "Not available" indicates that the data could not be found in the searched academic literature and chemical databases.

Detailed Research Findings

While specific research on this compound is sparse, studies on related compounds provide valuable insights.

Synthesis

The synthesis of aminothiazoles often involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. For 5-aminothiazole derivatives, alternative routes are often necessary. A patent for the preparation of 5-(aminomethyl)-2-chlorothiazole describes the reaction of 2-chloro-5-(chloromethyl)thiazole with an aminating agent, such as ammonia (B1221849) or hexamethylenetetramine. google.com This suggests a potential, though unconfirmed, pathway to this compound could start from a 2-chloro-5-halothiazole.

Research on the synthesis of the isomeric 2-Amino-5-chlorothiazole indicates it can be prepared by reacting chloroacetaldehyde (B151913) with thiourea (B124793). ontosight.ai

Chemical Properties and Reactivity

The reactivity of halogens on the thiazole ring is position-dependent. The chlorine atom at the 2-position is generally susceptible to nucleophilic substitution. The reactivity of a halogen at the 5-position can be more akin to that of an aryl halide, making it less reactive towards nucleophilic displacement.

Spectroscopic data for the isomer 2-Amino-5-chlorothiazole is available, with the NIST WebBook providing its infrared spectrum. nist.gov Such data would be crucial for the characterization of this compound and for distinguishing it from its isomers.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-3-6-1-2(5)7-3/h1H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRRCTFBGJXLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches for 2 Chlorothiazol 5 Amine and Its Derivatives

Established Synthetic Pathways to 2-Aminothiazole (B372263) Precursors

The initial and crucial step in the synthesis of 2-Chlorothiazol-5-amine often involves the formation of a 2-aminothiazole scaffold. Historically, the Hantzsch thiazole (B1198619) synthesis has been a cornerstone for this transformation, with modern adaptations and alternative multicomponent reactions expanding the synthetic chemist's toolkit.

Historical Context and Modern Adaptations of Hantzsch-Type Cyclizations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classical and widely utilized method for the preparation of thiazole derivatives. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly employed as the thioamide component. organic-chemistry.orgnih.gov

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. This method's versatility allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the starting α-haloketone and thioamide.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These include the use of microwave irradiation to accelerate the reaction, the development of one-pot procedures, and the use of reusable catalysts such as silica-supported tungstosilisic acid. rsc.orgmdpi.comnih.gov For instance, a one-pot, three-component reaction of an α-haloketone, thiourea, and a substituted aldehyde can efficiently produce highly functionalized 2-aminothiazole derivatives. mdpi.comnih.gov

Table 1: Comparison of Classical and Modern Hantzsch Thiazole Synthesis

| Feature | Classical Hantzsch Synthesis | Modern Adaptations |

| Reaction Conditions | Often requires prolonged heating | Microwave irradiation, ultrasonic irradiation, room temperature |

| Catalysts | Typically uncatalyzed or acid/base catalyzed | Silica-supported tungstosilisic acid, montmorillonite-K10 |

| Solvents | Traditional organic solvents (e.g., ethanol (B145695), acetic acid) | Greener solvents (e.g., water), solvent-free conditions |

| Efficiency | Moderate to good yields | Often higher yields and shorter reaction times |

| Procedure | Stepwise | One-pot, multicomponent reactions |

Multicomponent Reaction Strategies for Thiazole Ring Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. For the construction of the 2-aminothiazole ring, several MCR strategies have been developed. These reactions offer advantages such as high atom economy, reduced waste generation, and operational simplicity.

One notable example is the iron(III) chloride-catalyzed one-pot, multicomponent reaction for the synthesis of fused-ring 2-aminothiazoles. tandfonline.com This method provides an easy route to this class of compounds, which are of significant medicinal importance. tandfonline.com Another approach involves a one-pot synthesis from methylcarbonyl compounds and thiourea using montmorillonite-K10 as a catalyst. researchgate.net This reaction proceeds through the in situ formation of α-iodomethylcarbonyls. researchgate.net

Selective Halogenation Strategies for Thiazole Derivatives

Once the 2-aminothiazole precursor is obtained, the next critical step is the introduction of the chlorine atom at the desired position. This requires selective halogenation strategies that can precisely target either the amino group for a deaminative chlorination or the C-5 position of the thiazole ring.

Deaminative Chlorination Techniques for Conversion of Aminoheterocycles to Chloroheterocycles

The conversion of an amino group on a heterocyclic ring to a chlorine atom is a valuable transformation in organic synthesis. The classical Sandmeyer reaction is a well-known method for this purpose, involving the diazotization of the primary amine followed by treatment with a copper(I) chloride solution. wikipedia.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org However, the Sandmeyer reaction has limitations, including the use of potentially explosive diazonium intermediates and the requirement for stoichiometric transition metals. nih.govresearchgate.net

More recently, novel deaminative chlorination methods have been developed to overcome the drawbacks of the Sandmeyer reaction. One such method utilizes a simple pyrylium (B1242799) reagent and a chloride source to convert C(sp²)–NH₂ to C(sp²)–Cl bonds. nih.govresearchgate.netnih.govchemrxiv.org This technique offers a wide functional group tolerance and is applicable to a variety of heteroaromatic motifs, including five- and six-membered rings. nih.govresearchgate.netnih.govchemrxiv.org It avoids the use of explosive intermediates and highly oxidizing or unselective chlorinating agents, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.netnih.govchemrxiv.org

Table 2: Comparison of Deaminative Chlorination Methods

| Method | Reagents | Key Features | Limitations |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Well-established, widely used | Use of explosive diazonium salts, limited functional group tolerance |

| Pyrylium-Mediated Deamination | Pyrylium reagent, chloride source | Mild conditions, high chemoselectivity, wide substrate scope | Newer method, may require specific pyrylium reagents |

Regioselective Chlorination Methodologies at the Thiazole C-5 Position

Direct chlorination of the thiazole ring at the C-5 position is another key strategy. The reactivity of the thiazole ring towards electrophilic substitution is influenced by the substituents present. The C-5 position is often susceptible to electrophilic attack.

Halogenation of 2-aminothiazoles can produce 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.com Reagents such as N-chlorosuccinimide (NCS) are commonly employed for the regioselective chlorination of various heterocyclic compounds. acs.orgrsc.orgresearchgate.neted.ac.uk The reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity of the chlorination. For instance, the chlorination of (hetero)arenes with NCS can be catalyzed by a catalytic amount of DMSO under neutral and mild conditions, offering high yields and regioselectivity.

Novel Synthetic Routes to this compound

One potential approach involves the synthesis of 5-substituted-2-aminothiazoles directly from 2-aminothiazoles via a two-step reaction involving halogenation followed by nucleophilic substitution. jocpr.com This method has the advantage of not requiring the isolation of the halogenated intermediate. jocpr.com

Another innovative strategy could involve the use of a starting material that already contains a nitrogen functionality at the eventual C-5 position, which is then transformed into the amino group after the formation and chlorination of the thiazole ring. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the development of new synthetic methodologies for functionalized thiazoles remains an active area of research.

Exploration of Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds, which are central to the synthesis of heterocyclic compounds like this compound. While specific research on the direct transition metal-catalyzed synthesis of this compound is not extensively documented in publicly available literature, the synthesis of related benzothiazole (B30560) derivatives provides insights into potential catalytic strategies.

For instance, transition metals such as ruthenium, palladium, and nickel have been effectively used in the synthesis of 2-aminobenzothiazoles from N-arylthioureas through intramolecular oxidative coupling. nih.gov A notable example is the Ni(II)-catalyzed synthesis, which is advantageous due to the use of a less toxic and cheaper catalyst, proceeding under mild conditions with high yields. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound derivatives.

Another relevant approach involves the copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to yield 2-aminobenzothiazoles. mdpi.com This highlights the potential for developing multi-component reactions catalyzed by transition metals for the direct synthesis of functionalized thiazoles.

The Sandmeyer reaction, a well-established method for converting amino groups to various functionalities, can be utilized for the synthesis of 2-chlorothiazole (B1198822) derivatives. For example, a 2-aminothiazole derivative can be converted to its corresponding 2-chlorothiazole scaffold using copper(I) chloride in the presence of sodium nitrite (B80452) and hydrochloric acid. nih.gov This transformation is a key step in modifying the thiazole core.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Thiazole Derivatives

| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| RuCl₃ | N-arylthioureas | 2-Aminobenzothiazoles | - | Up to 91 | nih.gov |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | - | - | nih.gov |

| Ni(II) salts | N-arylthioureas | 2-Aminobenzothiazoles | Mild conditions | Up to 95 | nih.gov |

| CuBr | o-Aminothiophenols, tetramethylthiuram disulfide, iodobenzenes | 2-Mercaptobenzothiazoles | 80 °C | - | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes for this compound and its derivatives. nih.gov This involves the use of sustainable solvents, catalytic methods to reduce waste, and energy-efficient protocols.

Utilization of Sustainable Solvents and Aqueous Medium Reactions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of benign solvents, with water being a highly desirable option due to its non-toxic, non-flammable, and abundant nature. The synthesis of thiazole derivatives in aqueous media has been successfully demonstrated. For example, a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium yields substituted thiazole derivatives in good yields. researchgate.net Furthermore, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been reported in water under microwave conditions, offering advantages such as the use of a green solvent and reduced reaction times. bepls.com

Other green solvent systems, such as polyethylene (B3416737) glycol (PEG)–water, have also been explored for the synthesis of 2-aminothiazoles, utilizing a recyclable solid-supported catalyst to improve efficiency and reduce waste. researchgate.net

Catalytic Approaches for Reduced Waste Generation and Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency, thereby minimizing waste. mdpi.com The use of recyclable catalysts is particularly beneficial. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com Similarly, a recyclable solid-supported Nafion-H catalyst has been employed in a PEG–water solvent system for 2-aminothiazole synthesis. researchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. wordpress.comjocpr.comrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal byproducts. nih.gov Designing synthetic routes for this compound that maximize atom economy is a critical goal for sustainable production.

Energy-Efficient Synthetic Protocols and Process Optimization

Energy efficiency is another important principle of green chemistry. The use of alternative energy sources like microwave irradiation and ultrasonic irradiation can often lead to significantly shorter reaction times and lower energy consumption compared to conventional heating methods. bepls.com The synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates has been achieved under microwave conditions, yielding the desired products in minutes. bepls.com Similarly, ultrasonic irradiation has been utilized in the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Principle | Approach | Example in Thiazole Synthesis | Benefits | Reference |

|---|---|---|---|---|

| Sustainable Solvents | Use of aqueous media | Three-component synthesis of thiazoles in water | Non-toxic, non-flammable, abundant solvent | researchgate.net |

| Catalysis | Use of recyclable catalysts | Silica-supported tungstosilisic acid for Hantzsch thiazole synthesis | Reduced waste, catalyst can be reused | bepls.com |

| Atom Economy | Designing reactions with high atom incorporation | Focus on addition and cycloaddition reactions | Minimizes byproduct formation | nih.gov |

| Energy Efficiency | Use of microwave and ultrasonic irradiation | Microwave-assisted synthesis of 2-aminothiazoles | Shorter reaction times, lower energy consumption | bepls.com |

Reactivity, Reaction Mechanisms, and Derivatization Strategies of 2 Chlorothiazol 5 Amine

Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring in 2-Chlorothiazol-5-amine is subject to nucleophilic attack, primarily at the carbon atom bearing the chlorine substituent. The inherent electronic properties of the thiazole nucleus, with the electron-withdrawing nitrogen and sulfur atoms, play a crucial role in activating the ring towards such reactions.

The C-2 position of the thiazole ring is generally the most reactive site for nucleophilic substitution reactions. The chlorine atom at this position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen atom, which stabilizes the intermediate formed during the substitution process.

The substitution of the C-2 chloro group often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the leaving group, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the thiazole ring, yielding the substituted product.

Research has demonstrated the successful displacement of the C-2 chlorine with various nucleophiles. For instance, 2-chlorothiazole (B1198822) derivatives can undergo fluorination via direct nucleophilic substitution with potassium fluoride, a reaction that can be facilitated by microwave irradiation. Furthermore, the C-2 position is amenable to metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, without affecting the chloro-substituent, highlighting its utility in constructing more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

| Fluoride | Potassium Fluoride (KF) | 2-Fluorothiazole derivative |

| Thiols | RSH | 2-Thioether-thiazole derivative |

| Amines | R-NH2 | 2-Aminothiazole (B372263) derivative |

| Alkynes | Terminal Alkyne (with Pd/Cu catalyst) | 2-Alkynylthiazole derivative |

This table presents generalized reaction types based on established thiazole chemistry.

The exocyclic amino group at the C-5 position is a key nucleophilic center in the this compound molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, making it the primary site for derivatization through electrophilic substitution. This reactivity is fundamental to many synthetic applications of 2-aminothiazoles.

The nucleophilicity of the amino group allows it to react with a wide range of electrophiles, including acyl chlorides, acid anhydrides, and aldehydes. These reactions lead to the formation of amides, sulfonamides, and imines, respectively, thereby enabling the introduction of diverse functional groups onto the thiazole scaffold. The outcomes of these reactions showcase the amino group's role as a potent nucleophile, often reacting in preference to the thiazole ring nitrogens under specific conditions.

The presence of multiple reactive sites in this compound—namely the electrophilic C-2 carbon and the nucleophilic C-5 amino group, as well as the potentially nucleophilic ring nitrogen—gives rise to competitive reaction pathways. The control of regioselectivity is therefore critical for its synthetic utility. The outcome of a reaction is typically dictated by the nature of the reagents and the reaction conditions employed.

For example, when reacting with a species that is both a nucleophile and an electrophile (e.g., an isocyanate), the reaction can potentially occur at either the endocyclic (ring) nitrogen or the exocyclic amino group. Studies on related 2-amino-2-thiazoline (B132724) systems have shown that addition often occurs preferentially at the endocyclic nitrogen, which can be the kinetically and thermodynamically favored pathway.

In the case of this compound, reaction with a strong nucleophile under conditions favoring SNAr will likely result in substitution at the C-2 position. Conversely, reaction with a strong electrophile under neutral or basic conditions will favor derivatization of the C-5 amino group. The choice of solvent, temperature, and catalyst can be strategically employed to direct the reaction toward the desired product, selectively targeting one functional group while leaving the other intact for subsequent transformations.

Electrophilic Aromatic Substitution Reactions of this compound

While the thiazole ring is generally deactivated towards electrophilic attack, the C-5 amino group provides a site for a variety of electrophilic substitution reactions, enabling straightforward derivatization.

Acylation of the C-5 amino group is a common and efficient method for derivatizing this compound. This reaction is typically achieved by treating the parent amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with chloroacetyl chloride introduces a reactive chloroacetamide side chain, which can be used for further functionalization. Similarly, acetic anhydride (B1165640) can be used for acetylation.

Sulfonylation follows a similar principle, employing sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to produce the corresponding sulfonamides. These reactions transform the basic amino group into a neutral amide or sulfonamide linkage, which can alter the molecule's electronic properties and steric profile. A variety of derivatization reagents have been developed for amine groups to enhance properties like chromatographic separation or ionization efficiency.

Table 2: Common Acylation and Sulfonylation Reactions

| Reagent Type | Example Reagent | Functional Group Formed |

| Acyl Chloride | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Chloroacyl Chloride | Chloroacetyl chloride | Chloroacetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the formation of a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the C=N double bond of the imine.

The rate of imine formation is highly dependent on pH. Optimal rates are generally observed in weakly acidic conditions (around pH 4-5). At very low pH, the amine nucleophile is protonated and becomes unreactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. This reaction is a powerful tool for linking the 2-chlorothiazole core to other molecular fragments through a nitrogen-containing linker. For example, refluxing 2-aminothiazole derivatives with various aromatic aldehydes in ethanol (B145695) has been shown to produce the corresponding imines in good yields.

Cross-Coupling Reactions Involving this compound

The chloro-substituent at the C2 position of the this compound ring is a versatile handle for derivatization through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring enhances the reactivity of the C-Cl bond towards oxidative addition, a key step in many catalytic cycles. This section explores the utility of palladium-catalyzed reactions for forging new carbon-carbon and carbon-nitrogen bonds at this halogenated site.

The C2-chloride of the thiazole ring is the primary site for palladium-catalyzed cross-coupling reactions, largely due to the established reactivity of C(sp²)-Cl bonds in heteroaromatic systems. Palladium(0) catalysts, supported by electron-rich and sterically demanding phosphine (B1218219) ligands, are commonly employed to facilitate the crucial oxidative addition step, where the palladium center inserts into the carbon-chlorine bond.

This activation enables the subsequent coupling with a wide array of nucleophilic partners. The choice of ligand is critical, as it influences catalyst stability, activity, and the scope of the reaction. For chloro-heteroaromatic substrates, ligands like biaryl phosphines (e.g., SPhos, XPhos) have proven effective in promoting high catalytic turnover and accommodating a broad range of functional groups. While specific studies on this compound are not extensively detailed in the literature, data from analogous 2-chloro-heterocyclic systems, such as 2-chloropyrazines, demonstrate the feasibility and high efficiency of these transformations. researchgate.net The presence of the C5-amino group can influence the electronic properties of the substrate but generally does not inhibit the catalytic cycle, especially when appropriate ligands are used that shield the metal center. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C2 position. The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II)-thiazolyl complex.

Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst. libretexts.org

The reaction is highly valued for its tolerance of diverse functional groups and the use of generally stable and non-toxic boron reagents. nih.gov The table below illustrates typical conditions for Suzuki-Miyaura reactions with analogous chloro-heteroaromatic compounds, which are expected to be applicable to this compound.

| Aryl Halide (Analogue) | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] | KOH | H₂O/Toluene | 95 | researchgate.net |

| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | nih.govresearchgate.net |

| 2-Chloropyridine | 3-Aminophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 92 | nih.gov |

| 4-Chlorobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 96 | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.org This reaction is instrumental for synthesizing more complex aniline (B41778) derivatives from this compound, where a new amino group is introduced at the C2 position. The mechanism is similar to the Suzuki coupling, with the key difference being the coordination of the amine nucleophile to the palladium center after oxidative addition, followed by deprotonation and reductive elimination to form the C-N bond. organic-chemistry.org

The scope of the Buchwald-Hartwig reaction is broad, accommodating primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.org The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a suitable phosphine ligand is crucial for achieving high yields.

| Aryl Halide (Analogue) | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 97 | researchgate.net |

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of cross-coupling reactions involving this compound is essential for optimizing reaction conditions and expanding their synthetic utility. While specific mechanistic studies on this exact molecule are scarce, extensive research on related aryl and heteroaryl halides provides a robust framework for predicting its behavior.

Kinetic studies are fundamental to elucidating reaction mechanisms, identifying the rate-determining step (RDS), and understanding the influence of each component in the catalytic system. For palladium-catalyzed cross-coupling reactions of aryl chlorides, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-determining step. libretexts.org This is due to the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds.

The rate of the reaction is typically found to be first-order with respect to the aryl halide and the palladium catalyst concentration. The nature of the ligand significantly impacts the rate of oxidative addition; bulky, electron-rich phosphine ligands accelerate this step by stabilizing the electron-rich palladium center and promoting its insertion into the C-Cl bond. The choice of base and solvent can also influence reaction kinetics, primarily by affecting the rate of the transmetalation (in Suzuki-Miyaura) or deprotonation (in Buchwald-Hartwig) steps.

The catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through several key palladium-containing intermediates. The primary intermediate formed after the initial reaction step is the oxidative addition complex, a square-planar Pd(II) species. For this compound, this would be a [Pd(2-thiazolyl-5-amine)(Cl)L₂] complex. These intermediates are typically reactive and not isolated from the catalytic mixture, but their existence is well-supported by stoichiometric studies and spectroscopic analysis of model compounds. libretexts.org

Spectroscopic studies on palladium(II) complexes with related 2-aminothiazole derivatives show that the ligand coordinates to the palladium center through the endocyclic (ring) nitrogen atom of the thiazole, rather than the exocyclic C5-amino group. researchgate.netirapa.orgirapa.org This is a critical insight, as it suggests that the C5-amino group remains free and is unlikely to interfere with the catalytic cycle by coordinating to the palladium and deactivating it. Following the formation of the oxidative addition complex, subsequent intermediates involve the displacement of the chloride ligand by the incoming nucleophile (boronate or amine) before the final, irreversible reductive elimination step that forms the product and regenerates the Pd(0) catalyst. yonedalabs.com

Computational and Theoretical Studies of 2 Chlorothiazol 5 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) Applications for Ground State Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule like 2-chlorothiazol-5-amine, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the rotation around single bonds, such as the C-N bond of the amine group, to identify the most energetically favorable conformers. This information is crucial for understanding how the molecule interacts with its environment.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule, such as its dipole moment and polarizability, can also be calculated using quantum chemical methods. The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. For this compound, these calculations would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for single molecules or small clusters, molecular modeling and dynamics simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solvent or a crystal.

Conformational Space Exploration and Stability Analysis

Molecular dynamics simulations can be used to explore the full range of possible conformations of this compound over time. By simulating the motion of the atoms, researchers can identify the most stable and frequently occurring conformations and understand the energy barriers between them. This provides a more dynamic picture of the molecule's flexibility than static quantum chemical calculations.

Prediction of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as its crystal structure. Molecular modeling can be used to predict the likely modes of intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the chlorine atom. These simulations can help in predicting the most stable crystal packing arrangement, which has implications for properties like melting point and solubility.

Computational Insights into Reaction Mechanisms and Selectivity

Transition State Analysis and Calculation of Activation Barriers

There is no available research that specifically details the transition state analysis or the calculation of activation barriers for reactions involving this compound. Such studies would be invaluable for understanding the kinetics and mechanisms of its chemical transformations, but this specific area remains unexplored in the scientific literature.

Elucidation of Solvent Effects on Reaction Pathways

Similarly, a detailed elucidation of solvent effects on the reaction pathways of this compound through computational modeling has not been reported. Understanding how different solvents might influence reaction rates and product distributions is crucial for optimizing synthetic routes, yet this information is not available for this specific compound.

Theoretical Prediction of Structure-Reactivity Relationships

While QSAR studies have been conducted on various substituted thiazole (B1198619) derivatives to establish relationships between their structure and biological activity, a targeted theoretical prediction of structure-reactivity relationships for this compound is not present in the current body of scientific work. Such a study would provide insights into how its specific structural features govern its chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorothiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Chlorothiazol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amine and thiazole (B1198619) ring protons. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. In a typical deuterated solvent like DMSO-d₆, the amine protons (-NH₂) are expected to appear as a broad singlet. The single proton attached to the thiazole ring (H-4) would also produce a singlet, as there are no adjacent protons to induce splitting.

The precise chemical shifts can be influenced by solvent, concentration, and temperature. For substituted derivatives of this compound, the patterns become more complex, with coupling constants (J), measured in Hertz (Hz), providing valuable information about the connectivity of protons on adjacent carbon atoms.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.0 | broad singlet |

| H-4 | 7.0 - 7.5 | singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring are influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms, as well as the electron-donating amino group.

For this compound, three distinct signals are expected for the thiazole ring carbons (C-2, C-4, and C-5). The carbon atom bonded to the chlorine (C-5) and the carbon atom double-bonded to the nitrogen in the ring and also attached to the amino group (C-2) are expected to have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 165 - 175 |

| C-4 | 135 - 145 |

| C-5 | 115 - 125 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these complexities and establish unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the COSY spectrum, cross-peaks appear between the signals of coupled protons. For a derivative of this compound with substituents on the thiazole ring, COSY can definitively establish the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For this compound, an HSQC spectrum would show a correlation between the H-4 proton and the C-4 carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₃H₃ClN₂S. nist.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis would confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₃H₃³⁵ClN₂S | ³⁵Cl | 133.9759 |

| C₃H₃³⁷ClN₂S | ³⁷Cl | 135.9730 |

The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak (containing the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (containing the ³⁵Cl isotope).

In the mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of this compound would be expected to involve the cleavage of the thiazole ring and the loss of small neutral molecules or radicals.

Common fragmentation pathways for such heterocyclic amines can include the loss of the amino group, cleavage of the C-Cl bond, and fragmentation of the thiazole ring itself. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be compared to spectral libraries or used to piece together the structure of unknown derivatives. chemguide.co.ukwhitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the vibrational modes of a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the thiazole ring, the primary amino group, and the carbon-chlorine bond. These characteristic frequencies provide a unique spectral fingerprint for the molecule.

Characteristic Vibrational Frequencies of the Thiazole Ring and Amino Moiety

The vibrational spectrum of this compound can be dissected into distinct regions corresponding to specific functional moieties.

Amino Moiety Vibrations: The primary amine (-NH₂) group gives rise to several characteristic absorption bands. orgchemboulder.com

N-H Stretching: Primary amines typically exhibit two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.commsu.edu In aromatic amines, these absorptions are often observed at slightly higher frequencies compared to their aliphatic counterparts. msu.edu

N-H Bending (Scissoring): A moderate to strong absorption resulting from the scissoring deformation of the -NH₂ group is typically found in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines like this compound is expected to produce a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad and strong band, characteristic of primary and secondary amines, can be observed between 910-665 cm⁻¹ due to the out-of-plane wagging of the N-H bonds. orgchemboulder.com

Thiazole Ring Vibrations: The thiazole ring, being a heterocyclic aromatic system, displays a series of complex vibrational modes.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the ring typically appear in the 1650-1400 cm⁻¹ region. These bands are often sharp and of medium to strong intensity.

Ring Stretching/Breathing Modes: The entire ring can undergo symmetric and asymmetric stretching vibrations, often referred to as "breathing" modes, which give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations are generally observed as weak to medium bands just above 3000 cm⁻¹.

Other Characteristic Vibrations:

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Thiazole Ring | 3100 - 3000 | Weak to Medium |

| N-H Bending (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |

| C=N and C=C Ring Stretching | Thiazole Ring | 1650 - 1400 | Medium to Strong |

| C-N Stretching | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wagging | Primary Amine | 910 - 665 | Strong, Broad |

| C-Cl Stretching | Chloroalkene | 850 - 550 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. msu.edu For this compound, the spectrum is dominated by transitions involving the π-electrons of the conjugated thiazole ring and the non-bonding electrons on the nitrogen and sulfur atoms.

The thiazole ring constitutes a conjugated π-electron system. The presence of the amino group (-NH₂) as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) and the chlorine atom can further influence the electronic transitions. The primary transitions observed are typically π→π* and n→π*. youtube.com

π→π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. youtube.com

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity than π→π* transitions. youtube.com

Absorption Maxima and Molar Absorptivities in Diverse Environments

The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the molecular environment, particularly the polarity of the solvent. Solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed for π→π* transitions in polar solvents.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly seen for n→π* transitions in polar, protic solvents due to stabilization of the non-bonding orbital through hydrogen bonding. youtube.com

The table below presents hypothetical, yet representative, UV-Vis absorption data for this compound in different solvent environments, based on typical values for similar conjugated heterocyclic amines.

| Solvent | Polarity | Transition Type | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Hexane | Non-polar | π→π | 270 - 290 | ~15,000 - 20,000 |

| n→π | 310 - 330 | ~1,000 - 2,000 | ||

| Ethanol (B145695) | Polar, | π→π | 280 - 300 | ~18,000 - 23,000 |

| Protic | n→π | 300 - 320 | ~800 - 1,500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions. While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on related 2-aminothiazole (B372263) and substituted pyridine (B92270) derivatives allow for a robust prediction of its solid-state characteristics. uq.edu.aunih.govelsevierpure.com

Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the this compound molecule is defined by the bond lengths and angles within the thiazole ring and its substituents. The thiazole ring is expected to be largely planar. The bond lengths will reflect the hybrid character between single and double bonds due to electron delocalization within the aromatic system.

The following table provides expected bond lengths and angles for this compound, derived from crystallographic data of structurally similar compounds like 5-chloropyridine-2,3-diamine (B1270002) and various 2-aminobenzothiazole (B30445) derivatives. nih.govelsevierpure.com

Expected Molecular Geometry Data

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-S | C(2)-S, C(4)-S | ~1.72 - 1.76 |

| C=N | C(2)=N(3) | ~1.31 - 1.34 |

| C-N | N(3)-C(4) | ~1.37 - 1.40 |

| C-C | C(4)-C(5) | ~1.36 - 1.39 |

| C-NH₂ | C(5)-N(amine) | ~1.35 - 1.38 |

| C-Cl | C(2)-Cl | ~1.73 - 1.75 |

| **Bond Angles (°) ** | ||

| C-S-C | C(2)-S-C(4) | ~88 - 92 |

| S-C-N | S-C(2)-N(3) | ~114 - 117 |

| C-N-C | C(2)-N(3)-C(4) | ~108 - 112 |

| N-C-C | N(3)-C(4)-C(5) | ~115 - 118 |

| S-C-C | S-C(4)-C(5) | ~110 - 113 |

| Cl-C-S | Cl-C(2)-S | ~118 - 122 |

| C-C-NH₂ | C(4)-C(5)-N(amine) | ~120 - 124 |

Torsional angles within the thiazole ring would be close to 0°, confirming its planarity. The amino group may be slightly twisted out of the ring plane to minimize steric hindrance. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular forces. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant interactions.

Hydrogen Bonding: The primary amino group is an excellent hydrogen bond donor, while the heterocyclic nitrogen atom (N3) of the thiazole ring is a strong hydrogen bond acceptor. It is highly probable that the crystal structure will feature robust intermolecular hydrogen bonds of the N-H···N type. uq.edu.au This interaction is a common and dominant motif in the crystal structures of 2-aminothiazole and 2-aminopyrimidine (B69317) derivatives, often leading to the formation of dimers or extended chains. uq.edu.aunih.gov The amino groups can also engage in N-H···Cl or N-H···S interactions, though these are generally weaker.

These combined interactions would likely result in a densely packed, stable three-dimensional supramolecular network.

Advanced Applications of 2 Chlorothiazol 5 Amine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The unique bifunctionality of 2-chlorothiazol-5-amine, possessing both a nucleophilic amino group and an electrophilic chloro-substituted carbon, renders it a valuable building block for the synthesis of complex heterocyclic systems. Its reactivity allows for its incorporation into a variety of ring structures through carefully designed synthetic pathways.

Fusion Reactions for Novel Polycyclic and Fused Systems

This compound serves as a key intermediate in the synthesis of fused heterocyclic systems, where the thiazole (B1198619) ring is annulated with other heterocyclic structures. While direct, one-pot fusion reactions starting from this compound are not extensively documented, its derivatives are pivotal in multi-step sequences to achieve these complex architectures. The amino group can be transformed into a reactive functional group that facilitates cyclization with a neighboring ring system.

For instance, aminothiazole derivatives are instrumental in the formation of thiazolo[4,5-d] rsc.orgznaturforsch.comnih.govtriazole, a novel [5-5]-fused heteroaromatic system. rsc.org In such syntheses, the amino group of a thiazole precursor is diazotized and then undergoes intramolecular cyclization to form the fused triazole ring. This methodology highlights the potential of the amino functionality on the thiazole ring, originating from this compound, to participate in the construction of novel polycyclic scaffolds.

Furthermore, the synthesis of thiazolo[5,4-d]thiazoles, a class of compounds with applications in optoelectronic materials, often proceeds through the condensation of precursors that can be conceptually derived from aminothiazoles. mdpi.com These rigid, planar molecules possess an extended π-conjugated system, a desirable feature for organic electronics. The general strategy involves the formation of the second thiazole ring onto a pre-existing thiazole core.

A generalized scheme for the synthesis of such fused systems is presented below:

| Precursor Class | Reaction Type | Fused System | Potential Application |

| Aminothiazole Derivative | Diazotization and Cyclization | Thiazolo[4,5-d] rsc.orgznaturforsch.comnih.govtriazole | Medicinal Chemistry |

| Thiazole-based Intermediates | Condensation/Cyclization | Thiazolo[5,4-d]thiazole | Optoelectronics |

| 5-Aminothiazolo[3,2-a]pyridine | Annulation Reactions | Various Fused Systems | Antimicrobial, Anticancer |

This table presents conceptual pathways and potential applications based on the reactivity of the aminothiazole scaffold.

Bridging Strategies Utilizing the Bifunctional Nature of this compound

The bifunctional nature of this compound, with its strategically positioned amino and chloro groups, allows it to act as a bridging unit in the construction of complex, three-dimensional molecular architectures. This dual reactivity enables the compound to connect two different parts of a molecule or two different molecules, leading to the formation of bridged heterocyclic systems.

In a potential synthetic strategy, the amino group can react with one substrate, while the chloro group undergoes a substitution reaction with another, effectively creating a molecular bridge. This approach is particularly valuable in the synthesis of compounds with specific spatial arrangements of functional groups, which is often a requirement for biologically active molecules and materials with unique properties.

While specific examples utilizing this compound as a bridging unit are not extensively reported, the synthesis of bridged heterocyclic compounds containing benzimidazole, oxazole, or thiazole structural units has been explored. globethesis.com These syntheses often involve the reaction of a bifunctional heterocycle with other reagents to form complex structures like Tröger's base analogs. The principles demonstrated in these syntheses can be applied to this compound, suggesting its potential in creating novel bridged systems.

A hypothetical reaction scheme illustrating this concept is as follows:

| Reactant A | Reactant B | Bridging Unit | Resulting Structure |

| Nucleophile | Electrophile | This compound | Bridged Heterocyclic System |

| (Reacts with -Cl) | (Reacts with -NH2) |

This table illustrates a conceptual bridging strategy and is not based on a specific documented reaction.

Rational Design of Thiazole-Containing Molecular Architectures

The thiazole moiety is a prevalent scaffold in various functional molecules due to its unique electronic properties and ability to coordinate with metal ions. This compound provides a versatile platform for the rational design of sophisticated molecular architectures with tailored properties for applications in coordination chemistry and materials science.

Ligand Design in Coordination Chemistry

The amino group of this compound is a convenient handle for the synthesis of a wide array of ligands for coordination chemistry. Through condensation reactions with aldehydes or ketones, a variety of Schiff base ligands can be readily prepared. These ligands, featuring an imine (-N=CH-) linkage, are excellent chelating agents for a diverse range of metal ions.

The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. The electronic properties of the thiazole ring, coupled with the steric and electronic effects of the substituents on the aldehyde or ketone precursor, allow for the fine-tuning of the properties of the resulting metal complexes.

Furthermore, the chloro group on the thiazole ring can be retained or substituted to further modify the ligand's properties or to provide a secondary coordination site. This allows for the creation of polydentate ligands capable of forming stable complexes with specific geometries. The thiazole nitrogen and sulfur atoms can also participate in coordination, leading to a rich and varied coordination chemistry. Thiazolothiazole-based functional metal-organic frameworks (MOFs) represent an emerging class of materials with applications in environmental monitoring and biomedical diagnostics, showcasing the versatility of the thiazole core in creating complex coordination structures. rsc.org

| Ligand Type | Synthesis Method | Metal Ions | Potential Applications |

| Schiff Base | Condensation of this compound with aldehydes/ketones | Transition metals (e.g., Cu, Ni, Co) | Catalysis, Antimicrobial agents |

| Polydentate Ligands | Further modification of the chloro group | Lanthanides, Actinides | Luminescent materials, Sensors |

| MOF Linkers | Incorporation into larger organic struts | Various metal ions | Gas storage, Separation, Catalysis |

This table summarizes the potential of this compound in ligand design and coordination chemistry.

Precursors for Optoelectronic Materials and Advanced Materials Science

Thiazole-containing compounds are of significant interest in the field of materials science, particularly for optoelectronic applications. The electron-deficient nature of the thiazole ring makes it a good electron-accepting unit in the design of organic semiconductors and fluorescent materials. This compound serves as a valuable building block for the synthesis of larger, conjugated molecules with desirable photophysical and electronic properties.

The amino and chloro groups provide synthetic handles for the incorporation of the thiazole unit into polymeric or oligomeric structures. For example, the amino group can be used in polymerization reactions to form conjugated polymers, while the chloro group can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to extend the conjugation length of the molecule.

These extended π-systems are essential for charge transport in organic field-effect transistors (OFETs) and for light absorption and emission in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the structure of the final material by choosing appropriate reaction partners for this compound allows for the tuning of the material's band gap, charge carrier mobility, and luminescent properties.

| Material Class | Synthetic Strategy | Key Property | Potential Application |

| Conjugated Polymers | Polymerization involving the amino group | Electrical conductivity | Organic electronics, Sensors |

| Fluorescent Dyes | Extension of conjugation via cross-coupling | Strong light emission | OLEDs, Bio-imaging |

| Organic Semiconductors | Incorporation into donor-acceptor architectures | Charge carrier mobility | OFETs, OPVs |

This table outlines the potential of this compound as a precursor for advanced materials.

Precursor in Agrochemical Synthesis

This compound and its derivatives are of paramount importance in the agrochemical industry, most notably as key precursors in the synthesis of neonicotinoid insecticides. The 2-chloro-5-thiazolyl moiety is a critical pharmacophore in some of the most successful and widely used insecticides.

The most prominent example is the synthesis of Thiamethoxam (B1682794), a second-generation neonicotinoid insecticide with broad-spectrum activity against a variety of sucking and chewing insects. nih.govresearchgate.net In the synthesis of Thiamethoxam, a key intermediate is 2-chloro-5-chloromethylthiazole (B146395). This intermediate is often prepared from a precursor like 2-amino-5-methylthiazole, which is structurally very similar to this compound. The synthesis of 2-chloro-5-chloromethylthiazole can also be achieved through diazotization and chlorination of 2-amino-5-methylthiazole. google.com

The discovery of Thiamethoxam revealed that the replacement of a 6-chloro-3-pyridyl group with a 2-chloro-5-thiazolyl moiety in the lead structure led to a significant increase in activity against chewing insects. nih.gov This highlights the crucial role of the chlorinated thiazole ring system in the insecticidal activity of these compounds.

The general synthetic approach to Thiamethoxam involves the coupling of the 2-chloro-5-chloromethylthiazole intermediate with a nitroimino-containing heterocyclic core.

| Agrochemical | Precursor Derived from this compound Scaffold | Target Pests |

| Thiamethoxam | 2-Chloro-5-chloromethylthiazole | Sucking and chewing insects (e.g., aphids, whiteflies, thrips) |

| Clothianidin | 2-Chloro-5-chloromethylthiazole | Wide range of insects in various crops |

This table demonstrates the critical role of the this compound scaffold in the synthesis of major agrochemicals.

Role in the Synthetic Pathways of Neonicotinoid Insecticides and Their Analogues

The primary role of this compound in the synthesis of neonicotinoid insecticides is as a precursor to the key intermediate, 2-chloro-5-chloromethylthiazole. This transformation is a critical step in building the final insecticidal molecules. The synthesis of neonicotinoids such as Thiamethoxam and Clothianidin heavily relies on this intermediate.

A plausible synthetic route from this compound to 2-chloro-5-chloromethylthiazole involves a diazotization reaction followed by a Sandmeyer-type reaction. The amino group of this compound can be converted to a diazonium salt, which is then substituted with a chloromethyl group.

Once 2-chloro-5-chloromethylthiazole is synthesized, it can be reacted with various nitrogen-containing heterocyclic or open-chain moieties to produce a range of neonicotinoid insecticides.

Synthesis of Thiamethoxam:

Thiamethoxam is synthesized by reacting 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. This reaction typically occurs in the presence of a base and a suitable solvent.

| Reactant 1 | Reactant 2 | Product |

| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | Thiamethoxam |

Synthesis of Clothianidin:

Clothianidin is synthesized through the reaction of 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine. This condensation reaction forms the final clothianidin molecule.

| Reactant 1 | Reactant 2 | Product |

| 2-chloro-5-chloromethylthiazole | N-methyl-N'-nitroguanidine | Clothianidin |

The versatility of 2-chloro-5-chloromethylthiazole as a building block allows for the synthesis of a wide array of neonicotinoid analogues by varying the second reactant. This flexibility has enabled the development of insecticides with different spectra of activity and environmental profiles.

Study of Environmental Transformation Products Derived from this compound-containing Compounds

Neonicotinoid insecticides derived from this compound, such as thiamethoxam and clothianidin, are subject to various transformation processes in the environment. These processes can be broadly categorized as biotic (metabolism by microorganisms) and abiotic (photodegradation, hydrolysis). Understanding these transformation pathways and the resulting products is crucial for assessing the environmental impact of these insecticides.

One of the most significant transformation pathways is the conversion of thiamethoxam to clothianidin in soil, plants, and insects. This occurs through the cleavage of the oxadiazine ring in the thiamethoxam molecule.

Photodegradation:

Sunlight, particularly the UVB component, plays a key role in the degradation of these compounds. The half-lives of clothianidin and thiamethoxam in soil under sunlight are reported to be in the range of 88 to 112 hours. Direct exposure to sunlight without soil leads to much faster degradation, with half-lives of 10 to 13 hours.

Microbial Degradation:

Soil microorganisms play a significant role in the breakdown of neonicotinoids. Both aerobic and anaerobic degradation pathways have been identified. The rate and extent of microbial degradation are influenced by environmental factors such as soil type, pH, temperature, and moisture content.

Key Environmental Transformation Products:

Research has identified several transformation products resulting from the degradation of thiamethoxam and clothianidin.

| Parent Compound | Transformation Product | Formation Pathway |

| Thiamethoxam | Clothianidin | Biotic (metabolism in soil, plants, insects) and Abiotic (photodegradation) |

| Clothianidin | N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine | Microbial degradation (N-demethylation) |

| Clothianidin | N-methyl-N'-nitroguanidine | Microbial degradation (cleavage of the thiazole ring) |

| Thiamethoxam | Desnitro-thiamethoxam | Photodegradation |

| Clothianidin | Urea derivative of clothianidin | Photodegradation |

Q & A

Q. Basic Techniques

- NMR Spectroscopy : ¹H/¹³C NMR confirms amine protonation and chlorine substitution patterns. Key signals include δ 6.8–7.2 ppm (thiazole C-H) and δ 160–165 ppm (C-Cl in ¹³C) .

- Mass Spectrometry : ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation pathways, distinguishing isomers (e.g., 5-chloro vs. 4-chloro analogs) .

Advanced Structural Elucidation

Single-crystal X-ray diffraction provides definitive proof of regiochemistry. For example, a monoclinic crystal system (space group P2₁/c) with bond angles and lengths consistent with the 2-chloro substitution was reported for a related thiadiazole derivative .

How should researchers handle contradictions in bioactivity data for this compound derivatives?

Basic Data Validation

Reproducibility issues may arise from impurities or solvent effects. Ensure compound purity (>95% by HPLC) and standardize assay conditions (e.g., cell lines, incubation times) .

Advanced Contradiction Analysis

Use multivariate statistical tools (e.g., PCA) to identify outliers in dose-response datasets. For instance, conflicting IC₅₀ values in kinase inhibition assays may stem from off-target effects, which can be resolved via competitive binding studies or CRISPR knockouts .

What safety protocols are critical when working with this compound?

Q. Basic Precautions

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

Advanced Hazard Mitigation

In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Stability studies indicate that the compound decomposes at >200°C, releasing HCl gas; thus, avoid high-temperature storage .

How can computational tools aid in optimizing this compound derivatives for target selectivity?

Basic QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity based on electronic descriptors (e.g., HOMO-LUMO gaps). Public databases like PubChem provide training datasets for preliminary screening .

Advanced Retrosynthesis Planning

AI platforms (e.g., Reaxys, Pistachio) propose synthetic routes using reaction templates. For example, coupling this compound with fluorophenyl groups via Buchwald-Hartwig amination was algorithmically validated for CNS drug candidates .

What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Basic Process Chemistry

Batch reactor scalability requires optimizing mixing efficiency and heat transfer. Pilot studies show that replacing DMF with acetonitrile reduces viscosity, improving reaction homogeneity .

Advanced Byproduct Management

Continuous flow systems minimize side reactions by precise control of residence time. For example, a microreactor setup reduced disubstituted byproducts from 15% to <2% in thiazole amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.